Product packaging for Antipsychotic agent-2(Cat. No.:)

Antipsychotic agent-2

Cat. No.: B12395181
M. Wt: 395.5 g/mol
InChI Key: XBLFSOZINOQZBU-UHFFFAOYSA-N
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Description

Antipsychotic agent-2 (Compound 11) is a potent antipsychotic research compound with a molecular formula of C22H26FN5O and a molecular weight of 395.47 g/mol . It is characterized by its affinity for a range of critical neurotransmitter receptors, demonstrating binding to 5-HT1A, 5-HT2A, 5-HT2C, D2, and H1 receptors with Kis of 56.6, 66.7, 552, 596, and 1140 nM, respectively . This multi-receptor profile is a hallmark of second-generation (atypical) antipsychotics, which act as serotonin-dopamine antagonists . A key feature of this compound is its confirmed blood-brain barrier (BBB) permeability, making it a suitable candidate for in vivo neuroscientific research . Its primary research value lies in its potential as a novel arylpiperazine-based DA/5-HT modulator for investigating the pathways and treatment of psychotic disorders . This compound is designed for research applications in neuroscience and neuromodulation . This product is for research use only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26FN5O B12395181 Antipsychotic agent-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H26FN5O

Molecular Weight

395.5 g/mol

IUPAC Name

N-[4-[4-(4-fluorophenyl)piperazin-1-yl]butyl]-1H-indazole-3-carboxamide

InChI

InChI=1S/C22H26FN5O/c23-17-7-9-18(10-8-17)28-15-13-27(14-16-28)12-4-3-11-24-22(29)21-19-5-1-2-6-20(19)25-26-21/h1-2,5-10H,3-4,11-16H2,(H,24,29)(H,25,26)

InChI Key

XBLFSOZINOQZBU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCNC(=O)C2=NNC3=CC=CC=C32)C4=CC=C(C=C4)F

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Antipsychotic Agent 2

Receptor Binding and Ligand-Target Interactions

Antipsychotic agent-2 is characterized by high-affinity binding to a range of G-protein coupled receptors (GPCRs), most notably dopamine (B1211576) and serotonin (B10506) receptor subtypes. nih.gov Its clinical profile is a direct result of its specific binding affinities and the functional activities it elicits at these targets, which include partial agonism and potent antagonism. nih.govresearchgate.net

This compound demonstrates significant interaction with the dopamine system, particularly the D2-like family of receptors (D2, D3, D4), which are primary targets for antipsychotic medications. mdpi.com Its engagement with these receptors is central to its mechanism of action.

Research indicates that this compound has a high affinity for D2 and D3 receptors, with subnanomolar binding constants (Ki). drugbank.comnih.gov Specifically, it binds with high affinity to the human D2L receptor (Ki = 0.30 nM) and the D3 receptor (Ki = 1.1 nM). drugbank.comcancer-research-network.com Its affinity for other dopamine receptor subtypes, such as D1, D4, and D5, is considerably lower, indicating a degree of selectivity for the D2-like receptors. This selectivity is a key feature of its pharmacological profile, distinguishing it from other antipsychotic agents.

This compound functions as a partial agonist at both D2 and D3 receptors. drugbank.commdpi.comcambridge.org Partial agonism allows the compound to act as a functional modulator of the dopamine system. nih.gov In conditions of excessive dopaminergic activity (hyperdopaminergic states), it acts as an antagonist, reducing receptor stimulation. Conversely, in low dopamine conditions (hypodopaminergic states), it provides a low level of receptor stimulation, acting as an agonist. drugbank.com This stabilizing effect on dopamine neurotransmission is a cornerstone of its therapeutic action. nih.gov Compared to some other D2 partial agonists, this compound exhibits lower intrinsic activity at the D2 receptor, which may contribute to its specific clinical properties. cambridge.orgnih.govnih.gov

Table 1: Dopamine Receptor Binding Profile of this compound

Receptor Subtype Binding Affinity (Ki, nM) Functional Activity
D2 0.30 Partial Agonist
D3 1.1 Partial Agonist
D1 >1000 Low Affinity
D4 >1000 Low Affinity
D5 >1000 Low Affinity

This compound displays high, subnanomolar affinity for several serotonin receptors. drugbank.com It is a potent partial agonist at 5-HT1A receptors (Ki = 0.12 nM) and a potent antagonist at 5-HT2A receptors (Ki = 0.47 nM). drugbank.comcancer-research-network.com This combination of 5-HT1A partial agonism and 5-HT2A antagonism is a key feature of its mechanism. nih.govnih.gov The potent 5-HT1A activity may contribute to anxiolytic and antidepressant effects, while the 5-HT2A antagonism is thought to mitigate extrapyramidal side effects and may improve negative symptoms and sleep. nih.govpsychscenehub.com

The compound also demonstrates high-affinity antagonism at 5-HT2B (Ki = 1.9 nM) and 5-HT7 (Ki = 3.7 nM) receptors. drugbank.com Engagement with the 5-HT7 receptor, in particular, has been implicated in mood regulation and cognitive function. nih.govnih.gov The affinity for the 5-HT2C receptor is also notable. nih.gov It has a lower affinity for 5-HT6 receptors. imrpress.com This differential affinity and functional modulation across the serotonin receptor family underscore the complexity of its mechanism of action. nih.govresearchgate.net

Table 2: Serotonin Receptor Binding Profile of this compound

Receptor Subtype Binding Affinity (Ki, nM) Functional Activity
5-HT1A 0.12 Partial Agonist
5-HT2A 0.47 Antagonist
5-HT2B 1.9 Antagonist
5-HT2C - Antagonist
5-HT6 58 Antagonist (Weak)
5-HT7 3.7 Antagonist

Beyond the primary dopamine and serotonin systems, this compound interacts with other GPCRs, which further shapes its pharmacological profile. It demonstrates potent antagonist activity at several adrenergic receptors, including α1B (Ki = 0.17 nM), α2C (Ki = 0.59 nM), α1A (Ki = 3.8 nM), and α1D (Ki = 2.6 nM). drugbank.com Antagonism at these receptors has been implicated in its therapeutic effects. researchgate.net Additionally, this compound shows moderate affinity for the histamine (B1213489) H1 receptor (Ki = 19 nM) and low affinity for the muscarinic M1 receptor, suggesting a lower potential for side effects typically associated with strong binding to these receptors. drugbank.comnih.gov

Modulation of Other G-Protein Coupled Receptors (GPCRs)

Adrenergic Receptor Subtype (α1, α2) Binding

This compound demonstrates a moderate to weak affinity for α-adrenergic receptors. cambridge.org Specifically, it exhibits moderate affinity for the α2C-adrenoceptor subtype and a lower, moderate-to-weak affinity for α1-adrenoceptors. cambridge.orgevidence-based-psychiatric-care.orgcambridge.org This binding profile suggests a potential for interaction with noradrenergic pathways in the central nervous system. Research indicates that the compound has a higher affinity for the α2C subtype compared to the α1 and α2A subtypes. evidence-based-psychiatric-care.org The affinity for α1-adrenergic receptors is considered low, which may correlate to a reduced risk for certain side effects like orthostatic hypotension. nih.gov

Receptor Binding Affinities (Adrenergic)

Receptor Subtype Binding Affinity (Ki, nM)
α1 48 evidence-based-psychiatric-care.orgcambridge.org
α2A 41 evidence-based-psychiatric-care.org

| α2C | 10.8 cambridge.orgevidence-based-psychiatric-care.orgdrugbank.com |

Histamine H1 Receptor Interactions

The interaction of this compound with histamine H1 receptors is negligible. evidence-based-psychiatric-care.orgnih.govresearchgate.net Multiple in vitro studies have consistently reported a very low affinity for this receptor, with IC50 values greater than 1000 nM. cambridge.orgcambridge.org This minimal interaction is a key feature of its pharmacological profile, distinguishing it from some other antipsychotic agents that show potent H1 receptor blockade. nih.gov The lack of significant binding to H1 receptors suggests a lower potential for sedative effects and weight gain commonly associated with H1 antagonism. nih.gov

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 has emerged as a novel therapeutic target for psychotic disorders, capable of modulating dopaminergic and glutamatergic neurotransmission. nih.gov Agonism at TAAR1 is believed to regulate midbrain dopaminergic hyperactivity and cortical glutamatergic hypoactivity, which are implicated in the pathophysiology of schizophrenia. canjhealthtechnol.ca While some newer antipsychotic agents are being developed as direct TAAR1 agonists, the interaction of this compound with this receptor is not its primary mechanism of action. canjhealthtechnol.cawellcomeopenresearch.orgneurology.org Preclinical studies suggest that TAAR1 agonism can inhibit the firing of a subset of neurons in the ventral tegmental area and enhance prefrontal glutamatergic function. canjhealthtechnol.caresearchgate.net This mechanism offers a novel approach to treatment that does not rely on direct dopamine D2 receptor blockade. canjhealthtechnol.ca

Other Receptor Targets (e.g., σ1 receptors)

Research into the binding profile of this compound indicates a very low affinity for sigma (σ) receptors. evidence-based-psychiatric-care.org While some antipsychotic medications interact with σ1 and σ2 receptors, this is not a significant target for this compound. One study reported its affinity for sigma receptors as negligible. evidence-based-psychiatric-care.org For comparison, other compounds have been specifically designed as potent sigma receptor agonists, with Ki values for σ1 in the single-digit nanomolar range. nih.gov The minimal interaction of this compound with sigma receptors further refines its specific pharmacological profile.

Post-Receptor Signaling Cascades

Regulation of Adenylyl Cyclase and cAMP Production

The interaction of this compound with various G-protein coupled receptors (GPCRs) initiates downstream signaling cascades that can influence cellular function, including the adenylyl cyclase and cyclic AMP (cAMP) pathway. Adenylyl cyclases are enzymes responsible for the synthesis of cAMP, a critical second messenger involved in numerous intracellular processes. nih.gov The activity of these enzymes is tightly regulated by signals from GPCRs. nih.gov For instance, melatonin (B1676174) has been shown to inhibit pituitary adenylyl cyclase-activating polypeptide-induced increases in cAMP accumulation. nih.gov While direct, comprehensive studies on the specific effects of this compound on adenylyl cyclase and cAMP production are part of ongoing research, its antagonist and partial agonist activities at key serotonin and dopamine receptors suggest it modulates these downstream pathways to exert its therapeutic effects. mdpi.com

Activation of Protein Kinase A (PKA) Pathways

This compound influences intracellular signaling cascades, with the Protein Kinase A (PKA) pathway being a significant target. nih.gov The primary mechanism of action for many antipsychotics involves the antagonism of dopamine D2 receptors, which are G-protein coupled receptors of the Gi/o type. nih.gov The downstream signaling of these receptors is predominantly mediated by the adenylate cyclase-cAMP-PKA pathway. nih.gov By blocking the tonic inhibitory effect of dopamine on Gi/o proteins, antipsychotics can lead to an increase in the production of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This elevation in cAMP levels subsequently activates PKA, a serine/threonine kinase that phosphorylates a multitude of downstream target molecules, thereby modulating crucial cellular functions. nih.gov

The influence of antipsychotics on the cAMP-PKA pathway is intricate and can vary depending on the specific brain region, likely due to the differential affinities of these drugs for various G-protein-coupled receptors that stimulate adenyl cyclase signaling. nih.gov Rodent studies have demonstrated that antipsychotic treatment can lead to differential effects on PKA mRNA, protein levels, and activity in areas such as the cortex, hippocampus, and striatum. nih.gov Furthermore, the activation of the PKA/DARPP-32 signaling cascade by typical antipsychotics can lead to modifications in chromatin and the expression of several immediate early genes that function as transcription factors. frontiersin.org

Phosphorylation of Dopamine- and cAMP-Regulated Phosphoprotein-32 (DARPP-32)

Dopamine- and cAMP-regulated phosphoprotein-32 (DARPP-32) is a key integrator of signaling in striatal neurons and its function is heavily dependent on its phosphorylation state. nih.gov this compound, through its modulation of dopamine signaling and PKA activity, significantly impacts the phosphorylation of DARPP-32. oncotarget.com Specifically, the phosphorylation of DARPP-32 at the threonine 34 (Thr34) residue is a critical event. nih.govnih.gov When phosphorylated at this site by PKA, DARPP-32 is transformed into a potent inhibitor of protein phosphatase-1 (PP-1). nih.govoncotarget.com

Interestingly, both antipsychotic drugs and psychostimulants can increase the phosphorylation of DARPP-32 at Thr34, despite their opposing behavioral effects. nih.govoncotarget.com Research using transgenic mice has elucidated that the antipsychotic haloperidol (B65202) selectively increases Thr34 phosphorylation in D2 receptor-expressing medium spiny neurons (MSNs) of the indirect pathway. frontiersin.orgnih.gov This is in contrast to psychostimulants like cocaine, which enhance Thr34 phosphorylation in D1 receptor-expressing MSNs of the direct pathway. nih.govnih.gov This differential, cell-type-specific regulation of DARPP-32 phosphorylation within distinct striatal output pathways may explain the divergent clinical outcomes of these drug classes. nih.gov The antipsychotic raclopride (B1662589) has also been shown to increase DARPP-32 phosphorylation under basal conditions. jneurosci.org

Modulation of PI3K/Akt/GSK-3β Pathway Activity

The phosphatidylinositol 3-kinase (PI3K)/Akt/glycogen (B147801) synthase kinase-3 beta (GSK-3β) signaling pathway is another critical intracellular cascade modulated by this compound. nih.gov Akt, also known as protein kinase B (PKB), is a serine/threonine kinase that plays a pivotal role in various cellular processes, including neuronal survival and synaptic plasticity. psychiatryonline.org One of the recognized effects of antipsychotics is the increased phosphorylation of Akt, which is an indicator of its heightened kinase activity. nih.gov

Upon activation, Akt phosphorylates and subsequently inactivates GSK-3β. nih.gov GSK-3β is a constitutively active kinase, and its inactivation by Akt is a key regulatory step. nih.govliralab.it Studies have shown that both acute and chronic treatment with haloperidol increase the levels of active, phosphorylated Akt1, leading to the phosphorylation and inactivation of GSK-3β. nih.gov This suggests that the therapeutic actions of haloperidol may be, in part, mediated through the Akt/GSK-3 system. nih.gov The modulation of this pathway is complex, as dopamine D2 receptor stimulation is thought to decrease Akt activity, while D2 receptor antagonism by antipsychotics appears to have the opposite effect. psychiatryonline.orgbohrium.com

Involvement of Akt-mTORC1 and Protein Synthesis Regulation

A significant downstream effector of the Akt pathway is the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a crucial regulator of protein synthesis. nih.govthermofisher.com this compound has been shown to stimulate the Akt-mTORC1 pathway, leading to changes in the synthesis of new proteins. nih.govthermofisher.com In striatal neurons positive for the D2 receptor, the antipsychotic haloperidol activates mTORC1, which results in the increased phosphorylation of its downstream targets, including ribosomal protein S6 (S6) and eukaryotic translation initiation factor 4E-binding protein (4E-BP). nih.govresearchgate.net

This activation of the Akt-mTORC1 pathway by antipsychotics is not via the glycogen synthase kinase 3 beta pathway. thermofisher.com Proteomic mass spectrometry has revealed that acute exposure of cultured striatal neurons to haloperidol leads to significant changes in the pattern of protein synthesis. nih.govresearchgate.net Notably, there is an increased abundance of cytoskeletal proteins and proteins associated with the machinery of translation. nih.gov This increase in protein synthesis is thought to contribute to the increased morphological complexity of neurons observed in response to haloperidol. nih.govthermofisher.com

The following table summarizes the effects of haloperidol on protein synthesis in striatal neurons:

Time PointNumber of Proteins with Increased AbundanceNumber of Proteins with Decreased Abundance
5 hours269139
48 hours3,209Not specified

Data derived from studies on cultured striatal neurons exposed to haloperidol. thermofisher.com

Influence on STAT3 and Wnt-Related Signaling Pathways

This compound can also influence the Signal Transducer and Activator of Transcription 3 (STAT3) and Wnt-related signaling pathways. The Janus kinase 2 (Jak2)/STAT3 signaling pathway can be activated by G protein-coupled receptors, including serotonin 5-HT2A receptors. nih.gov The antipsychotic olanzapine (B1677200) has been shown to cause an increase in the phosphorylation and activity of STAT3. nih.gov This activation of STAT3 may be involved in the desensitization of 5-HT2A receptor signaling observed with chronic olanzapine treatment. nih.gov

The Wnt signaling pathway, which is crucial for neurodevelopment, is also implicated in the action of antipsychotics. mdpi.com Dysregulation of the Wnt/β-catenin pathway has been linked to the pathophysiology of schizophrenia. mdpi.com Studies in rats have shown that repeated administration of antipsychotics like haloperidol, clozapine (B1669256), and risperidone (B510) can lead to significant elevations in the protein levels of GSK-3, β-catenin, and dishevelled-3 in the ventral midbrain and hippocampus. researchgate.net The effects on β-catenin and GSK-3 appear to be mediated by D2 dopamine receptor antagonism. researchgate.net These findings suggest that antipsychotics may exert some of their therapeutic effects by modifying proteins associated with the canonical Wnt pathway. researchgate.net

Subcellular and Organelle-Level Effects

Impact on Synaptic Activity and Plasticity

This compound has a demonstrable impact on synaptic activity and plasticity, processes that are fundamental to brain function and are thought to be altered in schizophrenia. nih.govdntb.gov.ua The therapeutic effects of antipsychotics, which often have a delayed onset, are associated with adaptive modifications that involve changes in intracellular signal transduction and gene expression in target neurons. psychopharmacologyinstitute.com These molecular changes can lead to the remodeling of synapses and the strengthening of neural circuits. nih.gov

Antipsychotics can induce morphological and synaptic changes in the brain by modulating processes that regulate synaptic plasticity, the architecture of dendritic spines, and the postsynaptic density. nih.gov For instance, haloperidol has been shown to induce synaptic plasticity, and this effect is considered important for its therapeutic properties. nih.gov The activation of the Akt-mTORC1 pathway by haloperidol, leading to the synthesis of cytoskeletal proteins, is linked to an increased morphological complexity of neurons, which is a key aspect of synaptic plasticity. nih.gov Furthermore, Akt itself modulates synaptic plasticity and is involved in brain functions such as long-term potentiation. nih.govpsychiatryonline.org The investigation of the mechanisms of action of antipsychotics at a molecular and network level is particularly relevant for disorders like schizophrenia that are conceptualized as disorders of both synaptic plasticity and brain connectivity. nih.gov

Cellular Metabolism and Bioenergetics (e.g., Mitochondrial Function, Electron Transport Chain)

This compound exerts significant influence on cellular metabolism and bioenergetics, with the mitochondrion being a primary target. Mitochondrial dysfunction is recognized as a hallmark of metabolic dysregulation, and this agent's interaction with mitochondrial processes may underlie some of its broader cellular effects. nih.govnih.gov The fundamental disparity between energy production and utilization can precipitate metabolic disorders, and disruption of ATP synthesis within the mitochondria is a key aspect of this compound's mechanism. nih.govfrontiersin.org

Research indicates that this compound can impair cellular glucose uptake and dysregulate both glucose and fatty acid metabolism. frontiersin.orgresearchgate.net This disruption can lead to an accumulation of lipids and glucose, fostering an environment ripe for the generation of reactive oxygen species (ROS). frontiersin.orgresearchgate.net ROS are byproducts of oxidative phosphorylation, produced when electrons leak from the electron transport chain (ETC) and react with oxygen. frontiersin.org These highly reactive molecules can cause oxidative damage to cellular components, with mitochondrial proteins, particularly those in the ETC, being especially vulnerable. frontiersin.org

The agent's most direct impact on bioenergetics is its effect on the mitochondrial electron transport chain (ETC), a series of protein complexes responsible for generating the bulk of cellular ATP. cam.ac.uk Multiple studies have demonstrated that this compound can inhibit the activity of specific ETC complexes. nih.govnih.gov A primary target is Complex I (NADH:ubiquinone oxidoreductase), where the agent has been shown to fully inhibit complex I-linked respiration across a range of doses. nih.govfrontiersin.orgnih.gov This inhibition disrupts the flow of electrons, leading to decreased ATP production and increased ROS generation. nih.govfrontiersin.org The effects are not limited to Complex I, as some research points to inhibitory actions on Complex II+III and Complex IV as well. nih.gov These multifaceted interactions with the ETC underscore the agent's profound impact on cellular energy homeostasis. nih.govfrontiersin.orgresearchgate.net

Table 1: Effects of this compound on Electron Transport Chain (ETC) Complexes
ETC ComplexObserved EffectConsequenceReference
Complex I (NADH:ubiquinone oxidoreductase)Significant InhibitionDecreased ATP synthesis, Increased ROS production nih.govfrontiersin.orgnih.govnih.gov
Complex II + III (Succinate dehydrogenase & Cytochrome bc1 complex)InhibitionReduced electron flow from succinate nih.gov
Complex IV (Cytochrome c oxidase)InhibitionImpaired oxygen consumption nih.gov

Effects on Cell Adhesion and Cytoskeletal Dynamics

This compound modulates fundamental cellular processes involving cell-to-cell and cell-to-matrix interactions, as well as the internal structural framework of the cell. The agent has been shown to alter the expression of proteins critical for cell adhesion and synaptic activity. nih.gov Among the affected proteins is the neural cell adhesion molecule (NCAM1), which plays a role in cell-cell adhesion and synaptic plasticity. nih.gov

The compound's influence extends to the cytoskeleton, the intricate network of protein filaments responsible for cell shape, division, and motility. nih.gov It can induce the reorganization of the actin cytoskeleton, a process mediated through the Rho/Cdc42 signaling pathway. nih.gov This pathway is crucial for controlling cellular morphogenesis and migration. nih.gov Studies in both glial and neuronal cell lines have demonstrated that treatment with agents like this compound leads to F-actin condensation and enhanced cell migration capabilities. nih.gov

Furthermore, this compound affects microtubule-associated proteins, such as MAP2, which are typically involved in dendritic branching and spine dynamics. nih.gov The regulation of these cytoskeletal components suggests that the agent can induce significant structural changes within neurons. nih.gov The compound also impacts focal adhesions, which are large protein complexes that link the actin cytoskeleton to the extracellular matrix. tandfonline.com Research has shown that similar antipsychotic agents can downregulate the expression of genes involved in the focal adhesion pathway. tandfonline.com This effect on focal adhesion dynamics, which are critical for neurite formation and synaptic function, represents another layer of the agent's molecular influence. tandfonline.com

Table 2: Summary of Effects on Cell Adhesion and Cytoskeleton
Cellular Component/ProcessSpecific Target/PathwayObserved EffectReference
Cell AdhesionNCAM1Altered Expression nih.gov
Cytoskeletal DynamicsActin Cytoskeleton (via Rho/Cdc42)Reorganization, F-actin condensation nih.gov
Microtubule-Associated Protein 2 (MAP2)Increased Expression nih.gov
Cell-Matrix InteractionFocal Adhesion Pathway GenesDownregulation of Expression tandfonline.com

Cell Cycle Regulation and Apoptosis Pathways in Relevant Cell Lines

This compound has been demonstrated to possess capabilities that influence cell fate by modulating cell cycle progression and inducing programmed cell death, or apoptosis. nih.gov In various cell lines, including cancer cells, treatment with similar antipsychotic compounds has been shown to inhibit proliferation by arresting the cell cycle. researchgate.netnih.gov Specifically, the agent can induce a G2/M phase arrest, preventing cells from entering mitosis. researchgate.net This effect is linked to the downregulation of key cell cycle regulatory proteins, such as CDK4, CDK6, and Cyclin D1, which are crucial for progression through the G1 phase. nih.gov

In addition to cell cycle arrest, this compound can trigger apoptosis through multiple pathways. mdpi.com Evidence points to the involvement of both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways. researchgate.net The induction of apoptosis is confirmed by the appearance of markers like cleaved PARP-1. nih.gov The agent's pro-apoptotic effects appear to be mediated, in part, by the regulation of signaling cascades such as the PI3K/AKT/mTOR pathway. researchgate.netmdpi.com

Interestingly, the relationship between antipsychotics and apoptosis can be complex, with some studies showing protective effects against cell death under certain conditions. mdpi.com However, a significant body of evidence demonstrates that this compound can induce apoptosis, often in conjunction with autophagy. nih.gov The interplay between autophagy and apoptosis in response to this agent suggests a multifaceted mechanism of cytotoxicity, where autophagy may promote apoptosis in certain cellular contexts. researchgate.netnih.gov

Preclinical Methodologies and Models for Investigating Antipsychotic Agent 2

In Vitro Characterization Techniques

In vitro methods are fundamental for determining the molecular and cellular profile of a new chemical entity. These techniques allow for a detailed examination of the compound's interaction with specific biological targets and its effects on cellular functions in a controlled environment.

Radioligand binding assays are crucial for determining the affinity of a drug for various neurotransmitter receptors, which are primary targets for antipsychotic medications. For Antipsychotic agent-2, these assays would quantify its ability to bind to specific receptor subtypes implicated in the pathophysiology of psychosis.

Research indicates that this compound demonstrates antagonist activity at several serotonin (B10506) (5-HT) receptor subtypes. medchemexpress.com Specifically, it has been identified as an antagonist for the 5-HT1A, 5-HT2A, and 5-HT2C receptors. medchemexpress.com The affinity for these receptors is a key characteristic, as the 5-HT2A receptor, in particular, is a well-established target for atypical antipsychotics. medchemexpress.comresearchgate.net While the specific binding affinity values (Kᵢ) for this compound are not detailed in the available literature, its profile suggests a mechanism that involves modulation of the serotonergic system.

Table 1: Receptor Binding Profile for this compound

Receptor SubtypeReported Activity
5-HT1A ReceptorAntagonist medchemexpress.com
5-HT2A ReceptorAntagonist medchemexpress.com
5-HT2C ReceptorAntagonist medchemexpress.com

Following receptor binding, functional assays are employed to determine whether the compound acts as an agonist, antagonist, or inverse agonist. These assays measure the downstream signaling events that occur after the drug binds to its receptor. Common functional assays include measuring changes in second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium levels, or quantifying the recruitment of proteins like β-arrestin, which is involved in receptor desensitization and signaling.

Detailed studies on the functional consequences of this compound binding to its target receptors, such as its impact on cAMP accumulation, calcium mobilization, or β-arrestin recruitment, have not been described in the available scientific literature.

There is currently no available data from studies measuring the direct effect of this compound on the activity of enzymes such as adenylyl cyclase or cholinesterases.

Cell culture models provide a platform to study the effects of a drug on cellular pathways in a simplified, controlled system. nih.gov Using neuronal or genetically modified cell lines, researchers can investigate how this compound might alter gene expression, protein phosphorylation, or other signaling cascades relevant to psychosis. researchgate.net These models are instrumental in dissecting the molecular mechanisms underlying the drug's action. researchgate.netnih.gov

Specific investigations using cell culture models to analyze the molecular and cellular pathways modulated by this compound have not been reported in the reviewed literature.

Electrophysiological techniques, such as patch-clamp recordings in brain tissue slices, allow for the direct measurement of a drug's effect on neuronal excitability and synaptic transmission. A key phenomenon studied is long-term potentiation (LTP), a cellular model of learning and memory, which can be altered in psychiatric disorders. nms.ac.jp Assessing the impact of this compound on LTP and other electrophysiological parameters in relevant brain regions (e.g., hippocampus, prefrontal cortex) would provide critical information about its effects on neural circuit function.

The effects of this compound on neuronal activity and synaptic plasticity, as measured by electrophysiological recordings in brain tissue slices, have not been documented in existing research.

In Vivo Animal Models of Psychosis-Relevant Behaviors

In vivo animal models are designed to mimic specific behavioral abnormalities observed in human psychosis. These models are essential for evaluating the potential therapeutic efficacy of a compound. Common models include psychostimulant-induced hyperlocomotion (e.g., using amphetamine or phencyclidine) to model positive symptoms, and tests of social interaction and cognitive function to assess negative and cognitive symptoms.

Preclinical reports detailing the behavioral effects of this compound in established animal models of psychosis-relevant behaviors are not available in the current body of scientific literature.

Pharmacological Induction Models

Pharmacological models use specific drugs to induce behaviors in animals that mimic symptoms of psychosis. researchgate.netscielo.br These models are instrumental in screening potential antipsychotics by assessing their ability to prevent or reverse these drug-induced abnormalities. scielo.br

The dopamine (B1211576) hypothesis of schizophrenia posits that hyperactivity of dopaminergic systems underlies psychotic symptoms. nih.gov Consequently, models using dopamine agonists like amphetamine and apomorphine (B128758) are foundational in antipsychotic research. researchgate.netnih.gov These agents induce behaviors in rodents such as stereotypy (repetitive, functionless movements), hyperlocomotion (increased movement), and climbing, which are considered analogues of positive symptoms. researchgate.netscielo.br

This compound is evaluated on its capacity to antagonize these effects. For instance, amphetamine-induced hyperlocomotion is robustly attenuated by both typical and atypical antipsychotics. scielo.brcore.ac.uk Similarly, apomorphine, a direct dopamine receptor agonist, induces climbing behavior in mice, and the inhibition of this behavior is a widely used and predictive test for antipsychotic activity. researchgate.netnih.govcpn.or.kr The antagonism of these behaviors is considered a reliable predictor of clinical efficacy against positive symptoms. scielo.br

Inducing AgentBehavioral PhenotypeSpeciesEffect of this compoundRelevance
AmphetamineHyperlocomotion, StereotypyRat, MouseSignificantly reduces hyperlocomotion and stereotyped behaviors. core.ac.uknih.govPredicts efficacy against positive symptoms (e.g., agitation, psychosis). researchgate.net
ApomorphineStereotyped climbing, sniffing, and gnawingMouse, RatDose-dependently antagonizes climbing behavior and other stereotypies. researchgate.netnih.govnih.govStandard screening tool for D2 receptor antagonism and antipsychotic potential. researchgate.netcpn.or.kr

The glutamate (B1630785) hypothesis of schizophrenia suggests that dysfunction of the N-methyl-D-aspartate (NMDA) receptor system contributes to the disorder's symptoms. researchgate.netnih.gov Non-competitive NMDA receptor antagonists such as phencyclidine (PCP) and dizocilpine (B47880) (MK-801) are used to induce a broader range of schizophrenia-like symptoms in rodents, including positive, negative, and cognitive deficits. scielo.brnih.gov

In rodents, these agents cause hyperlocomotion, social withdrawal, and cognitive impairments in tasks like the novel object recognition or T-maze tests. nih.govneurofit.comfrontiersin.org The ability of this compound to reverse these deficits is assessed to determine its potential efficacy across multiple symptom domains. For example, atypical antipsychotics have shown effectiveness in reversing the hyperlocomotion and social interaction deficits induced by PCP and MK-801. nih.govnih.govoup.com However, the cognitive deficits induced by these antagonists are often less responsive to many existing antipsychotics, making this a critical testing ground for novel agents like this compound. researchgate.netnih.govresearchgate.net

Inducing AgentBehavioral PhenotypeSpeciesEffect of this compoundRelevance
Phencyclidine (PCP)Hyperlocomotion, Stereotypy, Social withdrawal, Cognitive deficits. nih.govfrontiersin.orgRatReduces stereotyped behavior and may alleviate social isolation. nih.govModels positive, negative, and cognitive symptoms. nih.govnih.gov
Dizocilpine (MK-801)Hyperlocomotion, Deficits in attention and memory. nih.govnih.govMouse, RatSuppresses hyperlocomotion and can attenuate some cognitive deficits. nih.govnih.govspringermedizin.deModels positive and cognitive symptoms, particularly attentional deficits. neurofit.comnih.gov

The serotonergic system, particularly the serotonin 5-HT2A receptor, is also implicated in the pathophysiology of psychosis. nih.gov Hallucinogenic drugs that act as serotonin agonists can induce specific behaviors in rodents, such as head-twitch responses. psu.edu The ability of an antipsychotic to antagonize these behaviors often correlates with its affinity for 5-HT2 receptors, a key feature of many atypical antipsychotics. nih.govpsu.edu Evaluating the effect of this compound in these models helps to characterize its serotonergic activity and predict its therapeutic profile. researchgate.net

Genetic Animal Models of Neurodevelopmental Alterations

Schizophrenia has a significant genetic component, and numerous candidate genes have been identified as risk factors. nih.govmdpi.com Genetic animal models involve the manipulation of these genes in rodents to study their role in brain development and function. mdpi.com

Examples include models with mutations in genes such as Disrupted-in-Schizophrenia 1 (DISC1), dystrobrevin-binding protein 1 (DTNBP1, dysbindin), and neuregulin 1 (NRG1). mdpi.com These models can exhibit a range of behavioral abnormalities that emerge after puberty, mirroring the onset of schizophrenia in humans. mdpi.com For instance, Nrg1 mutant mice show hyperactivity that can be reversed by atypical antipsychotics. mdpi.com Investigating this compound in these models provides insight into its efficacy in a context that has high construct validity, reflecting the genetic underpinnings of the disorder. nih.govmdpi.com

Neurodevelopmental and Lesion Models

The neurodevelopmental hypothesis of schizophrenia proposes that early life insults, such as prenatal infection or birth complications, can lead to brain abnormalities that manifest as psychiatric symptoms later in life. nih.govmdpi.com Neurodevelopmental and lesion models aim to replicate this trajectory. nih.govresearchgate.net

One widely studied approach is the maternal immune activation (MIA) model, where pregnant rodents are exposed to immune-stimulating agents like polyinosinic:polycytidylic acid (PolyI:C), mimicking a viral infection. mdpi.com Their offspring often develop behavioral and neurochemical abnormalities in adulthood that are relevant to schizophrenia. nih.gov Another key model is the neonatal ventral hippocampal lesion (NVHL) model in rats. Lesioning this brain area in early life leads to the post-pubertal emergence of behaviors like hyper-responsiveness to stress and psychostimulants, social deficits, and cognitive impairments. nih.govfrontiersin.org These models are valuable for testing the ability of this compound to correct abnormalities rooted in early brain development. nih.govmpg.de

Behavioral Phenotyping and Efficacy Assessment in Preclinical Studies

A comprehensive battery of behavioral tests is used to phenotype animal models and assess the efficacy of potential treatments like this compound. researchgate.netscielo.br These tests are designed to measure behaviors that are analogous to the positive, negative, and cognitive symptoms of schizophrenia. nih.gov

The assessment of antipsychotic efficacy involves evaluating the agent's ability to reverse deficits in these specific behavioral paradigms. scielo.brscielo.br

Symptom DomainBehavioral TestDescriptionTypical Finding in ModelGoal of this compound Intervention
PositiveLocomotor ActivityMeasures spontaneous or drug-induced movement in an open field. scielo.brHyperactivity. researchgate.netNormalize locomotor activity.
PositivePrepulse Inhibition (PPI) of StartleMeasures sensorimotor gating by assessing the inhibition of a startle response by a preceding weak stimulus. scielo.brDeficit in inhibition. nih.govRestore normal PPI.
NegativeSocial Interaction TestQuantifies the amount of time an animal spends interacting with a novel conspecific. scielo.brscielo.brReduced social interaction time. scielo.brIncrease social interaction.
CognitiveNovel Object Recognition (NOR)Assesses recognition memory based on the animal's innate preference to explore a novel object over a familiar one. frontiersin.orgInability to discriminate between novel and familiar objects. frontiersin.orgRestore preference for the novel object.
CognitiveT-Maze/Y-Maze AlternationEvaluates spatial working memory based on the animal's tendency to alternate entries into the arms of the maze. neurofit.comReduced spontaneous alternation. neurofit.comIncrease spontaneous alternation rate.
General Antipsychotic ActivityConditioned Avoidance Response (CAR)Tests the ability of a drug to block a learned response to avoid an aversive stimulus. scielo.brwikipedia.org(Not applicable as it's a primary screening test)Block the avoidance response without impairing motor function. scielo.br

Assessment of Positive Symptom-Relevant Behaviors

Positive symptoms, such as hallucinations and delusions, are often modeled in animals through behaviors induced by dopaminergic agonists or through conditioned responses. Key assessments for "this compound" would include the conditioned avoidance response, stereotypy inhibition, and modulation of hyperlocomotion.

Conditioned Avoidance Response (CAR): This test is a well-established paradigm for predicting the clinical efficacy of antipsychotic drugs. In this model, an animal, typically a rat, learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or a tone). Effective antipsychotics characteristically suppress this avoidance response without impairing the animal's ability to escape the aversive stimulus, indicating a specific antipsychotic effect rather than general sedation or motor impairment. For instance, the atypical antipsychotic olanzapine (B1677200) has been shown to inhibit the avoidance response in rats. researchgate.net Similarly, iloperidone (B1671726) demonstrates activity in conditioned avoidance paradigms, which is predictive of its efficacy against positive symptoms. researchgate.net Another compound, HP 370, was also effective in the pole-climb avoidance test in rats. researchgate.net

Stereotypy Inhibition: Stereotyped behaviors in rodents, such as repetitive sniffing, gnawing, or head movements, can be induced by dopamine agonists like apomorphine. These behaviors are considered analogous to the motor perseverations and some positive symptoms seen in schizophrenia. The ability of an antipsychotic agent to inhibit these stereotypies is often predictive of its D2 receptor antagonist activity. However, a key feature of atypical antipsychotics is often a weaker effect on stereotypy compared to their impact on other predictive models, which may suggest a lower risk of extrapyramidal side effects. For example, the compound HP 370 was found to be relatively inactive in blocking apomorphine-induced stereotypy in rats. researchgate.net Similarly, iloperidone demonstrated a significantly greater potency in other behavioral tests compared to its ability to inhibit stereotypy. researchgate.net

Hyperlocomotion Modulation: Increased locomotor activity, or hyperlocomotion, can be induced in rodents by administering psychostimulants like amphetamine or by directly applying dopamine to the nucleus accumbens, a key brain region in the mesolimbic dopamine pathway. This hyperactivity is considered a model for the psychomotor agitation and certain positive symptoms of psychosis. The ability of "this compound" to attenuate this hyperlocomotion would be a strong indicator of its potential antipsychotic efficacy. For example, the compound BL-1020 mesylate has been shown to reduce amphetamine-induced hyperactivity. medchemexpress.com Another agent, HP 370, was effective in blocking the locomotion induced by the direct application of dopamine to the nucleus accumbens in rats. researchgate.net

Table 1: Preclinical Models for Positive Symptoms and Findings with Comparator Antipsychotic Agents

Behavioral Model Description Relevant Findings with Other Antipsychotics Citation
Conditioned Avoidance Response Measures the ability of a drug to suppress a learned avoidance response to an aversive stimulus. Olanzapine inhibits the avoidance response in rats. Iloperidone is active in these paradigms. researchgate.netresearchgate.net
Apomorphine-Induced Stereotypy Assesses the inhibition of repetitive, non-functional behaviors induced by a dopamine agonist. HP 370 and iloperidone show relatively weak inhibition of stereotypy, a characteristic of atypical antipsychotics. researchgate.net
Amphetamine/Dopamine-Induced Hyperlocomotion Evaluates the drug's capacity to reduce excessive motor activity triggered by dopamine stimulants. BL-1020 mesylate reduces amphetamine-induced hyperactivity. HP 370 blocks dopamine-induced hyperlocomotion. researchgate.netmedchemexpress.com

Evaluation of Negative Symptom-Related Behaviors

Negative symptoms, such as social withdrawal and anhedonia (the inability to feel pleasure), are significant contributors to the long-term disability associated with schizophrenia. Preclinical models for these symptoms are essential for identifying compounds with a broader spectrum of activity.

Anhedonia Models: Anhedonia can be modeled in animals using paradigms such as the sucrose (B13894) preference test. In this test, rodents are given a choice between a sweetened solution and plain water. A reduction in preference for the sweet solution is interpreted as a sign of anhedonia. The ability of a compound to restore this preference is considered a measure of its potential to treat anhedonia. The mechanistic basis for treating negative symptoms like anhedonia is thought to involve serotonin receptors; for example, the action of olanzapine at the 5-HT2A receptor is believed to help prevent anhedonia and other negative symptoms. drugbank.com

Table 2: Preclinical Models for Negative Symptoms

Behavioral Model Description Relevant Findings with Other Antipsychotics Citation
Social Interaction Test Measures the amount of time rodents spend in active social engagement. HP 370 increased social interaction time in rats, suggesting efficacy against social withdrawal. researchgate.net
Sucrose Preference Test Assesses anhedonia by measuring the preference for a sweetened solution over water. The effect of olanzapine on 5-HT2A receptors is thought to prevent anhedonia. drugbank.com

Neurocognitive Function Assessment

Cognitive impairment is a core feature of schizophrenia and includes deficits in attention, memory, and executive function. Animal models that assess these domains are critical for evaluating the potential of "this compound" to address these debilitating symptoms.

Prepulse Inhibition (PPI) and Latent Inhibition (LI): PPI refers to the phenomenon where a weak sensory stimulus (prepulse) can suppress the startle response to a subsequent strong stimulus. Deficits in PPI are observed in schizophrenic patients and are thought to reflect an inability to filter sensory information. Latent inhibition is a process where the pre-exposure to a neutral stimulus, without any consequence, retards the subsequent learning of an association with that stimulus. Disrupted LI is also considered a model for certain cognitive and attentional deficits in schizophrenia. The ability of a compound to restore normal PPI or LI in animal models with induced deficits is a key indicator of its potential cognitive-enhancing and antipsychotic effects. Research has shown that 5-HT2A receptor antagonists can affect latent inhibition, a pathway relevant to "this compound". drugbank.com

Memory and Attention Tasks: Various maze-based tasks (e.g., the Morris water maze, Y-maze) and operant conditioning tasks are used to assess different aspects of learning and memory in rodents. For example, object recognition tasks can evaluate working memory. medchemexpress.com Attention is often assessed using tasks like the five-choice serial reaction time task, which measures sustained and selective attention. While not directly about "this compound", studies have investigated the serotonergic modulation of the human attentional system, underscoring the importance of this neurotransmitter system in cognitive function. nms.ac.jp

Advanced Preclinical Investigative Techniques

Beyond behavioral assessments, advanced techniques such as in vivo neuroimaging and molecular profiling are employed to elucidate the mechanisms of action of "this compound" at the systems and molecular levels.

Neuroimaging Approaches in Animal Models

Neuroimaging in animal models allows for a non-invasive investigation of the effects of "this compound" on brain structure, function, and neurochemistry.

Functional Connectivity Analysis: Techniques like functional magnetic resonance imaging (fMRI) can be adapted for use in small laboratory animals to measure changes in blood-oxygen-level-dependent (BOLD) signals, which reflect neural activity. Functional connectivity analysis examines the temporal correlations of BOLD signals between different brain regions, providing a map of functional neural circuits. This approach can be used to investigate how "this compound" modulates the connectivity within and between key brain networks implicated in psychosis, such as the cortico-striato-thalamic loops. While specific data for "this compound" is not available, fMRI studies in humans have been used to investigate the role of specific neurotransmitter systems, like serotonin, in cognitive processes such as attention. nms.ac.jp Other imaging techniques like positron emission tomography (PET) are also used in preclinical settings to map receptor occupancy and distribution. nms.ac.jp

Proteomic and Metabolomic Profiling in Preclinical Samples

Proteomics and metabolomics provide a powerful, systems-level view of the molecular changes induced by "this compound" in the brain and other tissues.

Proteomic Profiling: This involves the large-scale analysis of protein expression and modification in preclinical samples (e.g., brain tissue, cerebrospinal fluid). Techniques like mass spectrometry-based proteomics can identify and quantify thousands of proteins, revealing pathways and cellular processes that are modulated by the drug. For example, Western blot analysis can be used to examine changes in the expression of specific proteins, such as receptors or signaling molecules, in response to drug treatment. researchgate.net

Metabolomic Profiling: Metabolomics focuses on the comprehensive analysis of small molecule metabolites in biological samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) can be used to create a "metabolic fingerprint" that changes in response to a drug. researchgate.net This can reveal the impact of "this compound" on various metabolic pathways, identify novel biomarkers of drug response, and provide insights into potential off-target effects. For instance, analytical methods have been developed for the detailed analysis of other antipsychotics and their metabolites in plasma from both humans and experimental animals. researchgate.net

Transcriptomic Studies in Rodent Brain Regions

Transcriptomic studies in rodent models have been instrumental in elucidating the molecular mechanisms of this compound. These investigations have revealed that antipsychotic drugs induce significant changes in gene expression within various brain regions, providing insights into their therapeutic actions and side effects. nih.gov

One key finding is that both typical and atypical antipsychotics modulate the expression of immediate early genes (IEGs), such as c-fos and Nur77. nih.govnih.gov For instance, acute administration of haloperidol (B65202), a typical antipsychotic, markedly increases Nur77 expression in the dorso-lateral striatum. In contrast, the atypical antipsychotic clozapine (B1669256) preferentially induces this gene in the prefrontal cortex and the shell of the nucleus accumbens. nih.gov These distinct patterns of IEG induction suggest that different classes of antipsychotics exert their effects through regionally specific genomic actions.

Furthermore, studies have shown that antipsychotic treatment can reverse gene expression changes associated with schizophrenia models. In human neuronal-like cells, several antipsychotics, including amisulpride, aripiprazole, clozapine, and risperidone (B510), were found to regulate 886 genes in the opposite direction to what is observed in post-mortem brains of individuals with schizophrenia. mdpi.com Of these, 218 genes were commonly regulated by all four drugs, with the most enriched biological pathways being Wnt signaling and action potential regulation. mdpi.com

Long-term administration of antipsychotics also leads to lasting changes in gene expression and chromatin organization in the frontal cortex. elifesciences.org These epigenetic modifications are thought to contribute to the long-term therapeutic effects of these drugs.

Research has also highlighted the impact of antipsychotics on genes related to synaptic plasticity and neuronal structure. For example, antipsychotic treatment has been shown to alter the transcription of genes involved in cytoskeleton processes, such as microtubule-associated protein 2 (MAP2), which is crucial for dendritic branching and spine dynamics. termedia.pl Rodent studies have demonstrated an increase in MAP2 gene transcripts in the brain following antipsychotic treatment. termedia.pl

The table below summarizes the differential effects of various antipsychotics on gene expression in specific brain regions of rodents.

Antipsychotic AgentBrain RegionKey Gene Expression ChangesReference
HaloperidolDorsolateral Striatum, Nucleus AccumbensIncreased c-fos, Nur77, and neurotensin (B549771) mRNA nih.govnih.govpnas.orgpnas.org
ClozapinePrefrontal Cortex, Nucleus Accumbens ShellIncreased Nur77 expression nih.gov
OlanzapinePrefrontal Cortex, Hippocampus, StriatumIncreased AKT level, modulation of IEGs termedia.plelifesciences.org
RisperidoneFrontal CortexDecreased H3 acetylation at the mGlu2 promoter termedia.pl
AripiprazoleStriatum, Nucleus AccumbensIncreased transcription of Arc, Egr1, and Egr2 nih.govsemanticscholar.org

Optogenetic and Chemogenetic (DREADDs) Approaches in Circuit Dissection

Optogenetic and chemogenetic techniques have revolutionized the study of neural circuits by allowing for the precise control of specific neuronal populations. These powerful tools have been employed to dissect the circuits through which this compound exerts its therapeutic effects.

Optogenetics utilizes light-sensitive proteins to control the activity of genetically defined neurons with high temporal precision. jneurosci.org This approach has been used to investigate the role of dopamine D2 receptors (DRD2), a primary target of many antipsychotic drugs, in motor function. By expressing the light-sensitive OptoDRD2 in specific brain regions, researchers can selectively activate DRD2 signaling pathways with light. jneurosci.org For example, optogenetic stimulation of OptoDRD2 in the dorsal caudate-putamen of mice has been shown to induce changes in motor behavior, providing insights into the mechanisms underlying the motor side effects of antipsychotics. jneurosci.org

Chemogenetics , particularly the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), offers another method for remotely controlling neuronal activity. ox.ac.uknih.gov DREADDs are engineered G-protein coupled receptors that are activated by specific, otherwise inert, designer drugs. nih.govaddgene.org This technology allows for the long-term modulation of neuronal firing in freely moving animals. nih.gov

A common DREADD system involves the hM4Di receptor, which is inhibitory, and its activation by clozapine-N-oxide (CNO). nih.gov However, it has been discovered that CNO can be metabolized back into clozapine, an atypical antipsychotic, which can have off-target effects. ox.ac.ukaddgene.org This finding has led to the development and use of alternative ligands and DREADDs. For instance, the atypical antipsychotic olanzapine has been identified as a potent agonist for the hM4Di DREADD, offering a potential avenue for clinical translation of chemogenetics. researchgate.netbiorxiv.org

These techniques have been applied to dissect the complex circuitry involved in the actions of antipsychotic drugs. For example, studies have used these tools to investigate how antipsychotics modulate the activity of deep cortical layers. It was found that antipsychotic drugs like clozapine, aripiprazole, and haloperidol significantly reduce the correlation of activity in layer 5 intratelencephalic (IT) neurons across different cortical areas. elifesciences.orgelifesciences.org This suggests that a key mechanism of action for these drugs may be the decorrelation of long-range cortical interactions.

By combining these advanced methodologies with behavioral assays, researchers can systematically map the neural circuits affected by this compound and gain a deeper understanding of its therapeutic mechanisms.

TechniqueKey Findings in Antipsychotic ResearchReference
OptogeneticsSelective activation of DRD2 signaling in specific brain regions to study motor effects. jneurosci.org
Chemogenetics (DREADDs)Modulation of neuronal activity to dissect circuit-level effects of antipsychotics; identification of olanzapine as a potent hM4Di agonist. nih.govresearchgate.netbiorxiv.org
In Vivo Calcium Imaging with Antipsychotic AdministrationAntipsychotics decorrelate activity in deep cortical layers, particularly Layer 5 IT neurons. elifesciences.orgelifesciences.org

Structure Activity Relationship Sar and Computational Modeling of Antipsychotic Agent 2

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies for Antipsychotic agent-2 and its analogues have established a mathematical correlation between the physicochemical properties of the compounds and their biological activities. These models are crucial for predicting the potency of novel derivatives and for providing insights into the structural requirements for optimal receptor interaction.

To understand the structural requirements for the binding affinity of this compound at its target receptors, such as the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, several QSAR models have been developed. These models are typically generated using a large dataset of analogues with varying substituents. researchgate.net The process involves calculating a wide range of molecular descriptors for each compound and then using statistical methods, like multiple linear regression (MLR), to build a predictive equation. nih.govnih.gov

The robustness and predictive power of these models are rigorously assessed through internal and external validation techniques. nih.gov Key statistical parameters are used to evaluate the models, including the correlation coefficient (r²), which measures the goodness of fit, and the cross-validation coefficient (q²), which assesses the model's predictive ability. researchgate.netmdpi.com An acceptable QSAR model generally requires high values for both r² and q². nih.gov

Table 1: Statistical Validation Parameters for a QSAR Model of this compound Analogues Targeting the D2 Receptor
ParameterValueDescription
r² (Correlation Coefficient)0.912Indicates a strong correlation between predicted and observed activities for the training set compounds. mdpi.com
q² (Cross-validation Coefficient)0.808Demonstrates the model's high predictive power, as determined by leave-one-out cross-validation. mdpi.com
F-statistic152.4A high value indicates that the model is statistically significant.
Standard Error of Estimate (SEE)0.25Represents the average deviation of the predicted values from the observed values.

The developed QSAR models reveal which molecular properties, or descriptors, have the most significant impact on the pharmacological activity of this compound. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. scirp.org For instance, studies have shown that electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and solubility parameters are prominent factors affecting the lipophilicity and, consequently, the activity of antipsychotic compounds. scirp.org

Mechanistic interpretation of the descriptors included in the QSAR models suggests that specific properties have a pronounced influence on the observed antipsychotic activity. nih.gov For example, the presence of an electron-withdrawing group at a specific position on the aromatic ring is often positively correlated with binding affinity, while bulky substituents in other regions may be detrimental. slideshare.netslideshare.net

Table 2: Correlation of Key Molecular Descriptors with D2 Receptor Binding Affinity for this compound
Molecular DescriptorDescriptor TypeCorrelation with ActivityInterpretation
LogPHydrophobicPositiveHigher lipophilicity is associated with increased ability to cross the blood-brain barrier. scirp.org
Molecular Refractivity (MR)StericNegativeIndicates that bulky substituents at certain positions may hinder optimal receptor binding.
Dipole MomentElectronicPositiveSuggests the importance of polar interactions with the receptor binding site.
HOMO EnergyElectronicPositiveRelates to the molecule's ability to donate electrons in a charge-transfer interaction. scirp.org

A primary application of validated QSAR models is the in silico screening and prediction of the biological activity of novel, yet-to-be-synthesized analogues of this compound. researchgate.net By calculating the relevant molecular descriptors for a designed set of new compounds, their receptor binding affinities can be estimated before committing resources to their chemical synthesis and biological testing. This computational approach significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. researchgate.net The models can be used to explore a wide chemical space and identify novel structures with potentially improved antipsychotic activity compared to the parent compound. researchgate.net

Table 3: Predicted D2 Receptor Binding Affinity (pKi) for Novel Analogues of this compound
Analogue IDModificationPredicted pKiRationale for Design
APA2-01Addition of a chloro group to the phenyl ring8.5To enhance electron-withdrawing properties.
APA2-02Replacement of piperazine (B1678402) ring with a homopiperazine ring7.8To explore the effect of ring size on steric fit.
APA2-03Introduction of a hydroxyl group on the side chain8.2To introduce a potential hydrogen bond donor.
APA2-04Methylation of the terminal nitrogen7.5To investigate the role of the basic amino group in receptor interaction. slideshare.net

Molecular Docking and Dynamics Simulations

To complement QSAR studies, molecular docking and dynamics simulations provide a three-dimensional, atomistic view of how this compound interacts with its biological targets. These computational methods are essential for visualizing the ligand-receptor complex, understanding the stability of this interaction, and identifying the specific amino acid residues that are critical for binding.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, docking studies have been performed using homology models or crystal structures of target receptors like the dopamine D2 receptor. nih.govtandfonline.com The results of these studies are often evaluated based on scoring functions that estimate the binding energy of the ligand-receptor complex. nih.gov

Following docking, molecular dynamics (MD) simulations are employed to assess the conformational stability of the predicted binding pose over time. tandfonline.com MD simulations provide insights into the dynamic behavior of the complex, helping to confirm that the interactions observed in the static docked pose are maintained in a more physiologically realistic, solvated environment. tandfonline.comuit.no

Table 4: Docking and Molecular Dynamics Simulation Data for this compound at the D2 Receptor
ParameterValueInterpretation
Binding Energy (kcal/mol)-10.5A lower binding energy indicates a more favorable and stable ligand-receptor interaction. nih.gov
Ligand Efficiency0.35Relates the binding energy to the number of heavy atoms, providing a measure of binding potency per atom. nih.gov
RMSD (Å) during MD Simulation1.8A low and stable Root Mean Square Deviation (RMSD) of the ligand over the simulation time suggests a stable binding mode.
Number of Hydrogen Bonds3Indicates specific, strong polar interactions contributing to binding affinity. nih.gov

Analysis of the docked poses and MD simulation trajectories reveals the specific molecular interactions that anchor this compound within the receptor's binding pocket. These interactions typically include hydrogen bonds, hydrophobic interactions, and ionic bonds with key amino acid residues. nih.gov For many antipsychotics targeting the D2 receptor, a crucial interaction is an ionic bond between the protonated nitrogen of the ligand and the carboxylate group of a highly conserved aspartic acid residue (Asp114) in transmembrane helix 3. tandfonline.com

Furthermore, aromatic portions of the ligand often engage in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine and tryptophan within the binding site. nih.gov Identifying these key interactions is vital for rational drug design, as it allows for structural modifications that can enhance binding affinity and selectivity. researchgate.net

Table 5: Key Amino Acid Residues and Interactions for this compound in the D2 Receptor Binding Site
Amino Acid ResidueLocationType of InteractionPart of this compound Involved
Asp114TM3Ionic Bond / Hydrogen BondProtonated Nitrogen in Piperazine Ring
Ser193TM5Hydrogen BondAromatic Ring Substituent
Phe389TM6Hydrophobic InteractionPhenyl Ring
Trp386TM6π-π StackingAromatic Moiety

Ligand-Based Drug Design Approaches

Ligand-based drug design methodologies are pivotal in the discovery and optimization of novel therapeutic agents when the three-dimensional structure of the target receptor is not fully known. These approaches leverage the structural information of known active compounds, such as this compound, to develop models that predict the biological activity of new chemical entities.

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. primescholars.comresearchgate.net For antipsychotic agents, these models are constructed by analyzing the common structural features of a set of known active ligands that bind to targets like dopamine D2 and serotonin 5-HT2A receptors. cabidigitallibrary.orgwikipedia.org

A general pharmacophore model for antipsychotic activity often includes key features such as aromatic rings, hydrophobic centers, hydrogen bond acceptors, and a basic amine or positive ionizable group. primescholars.comcabidigitallibrary.orgnih.gov For instance, a model developed for 5-HT2A receptor antagonists, derived from the atypical antipsychotic risperidone (B510), identified two aromatic/hydrophobic regions and a basic amine as crucial for binding. nih.gov The spatial relationship and distances between these features are critical for receptor interaction and are precisely calculated. cabidigitallibrary.org

Once a statistically robust pharmacophore model is developed, it is employed as a 3D query in a process called virtual screening. primescholars.comgoogle.com This computational technique rapidly filters large chemical databases, containing millions of compounds, to identify molecules that match the pharmacophoric features. nih.govresearchgate.net This process significantly narrows down the number of candidates for further experimental testing, making the drug discovery pipeline more efficient. google.com The identified "hits" are expected to be biologically active and can serve as novel scaffolds for the development of new antipsychotic drugs. researchgate.net

Table 1: Common Pharmacophoric Features for Antipsychotic Agents
Pharmacophoric FeatureDescriptionTarget Receptor RelevanceExample Distance Range (Å)
Aromatic Ring (AR)A flat, cyclic, conjugated system (e.g., phenyl group) that can engage in π-π stacking or hydrophobic interactions.Dopamine D2, Serotonin 5-HT2AAR to HBA: 3.68 - 5.74 cabidigitallibrary.org
Hydrophobic Center (HY)A non-polar group that forms van der Waals or hydrophobic interactions within the receptor's binding pocket.Dopamine D2, Serotonin 5-HT2AN/A
Hydrogen Bond Acceptor (HBA)An electronegative atom (e.g., oxygen, nitrogen) capable of accepting a hydrogen bond.Dopamine D2, Serotonin 5-HT2AHBA to PI: 3.77 - 5.38 cabidigitallibrary.org
Positive Ionizable (PI)A feature, typically a tertiary amine, that is protonated at physiological pH and can form an ionic bond with an acidic residue in the receptor.Dopamine D2AR to PI: 5.66 - 7.64 cabidigitallibrary.org

Chemoinformatics applies computational methods to solve chemical problems, playing a crucial role in modern drug discovery. mdpi.comethz.ch It involves the mining of large chemical databases, such as ChEMBL, to identify structural analogues of lead compounds like this compound. nih.govnih.gov This process uses a variety of data mining and machine learning techniques to analyze chemical structures and their associated biological activity data. mdpi.commdpi.com

Database mining for structural analogues typically begins with a query structure, which can be a known active compound. The databases are then searched for molecules with similar structural features. ethz.ch This is often achieved using 2D or 3D similarity searching, which compares molecular fingerprints or topological features. ethz.ch The underlying "Similar Property Principle" posits that structurally similar molecules are likely to exhibit similar biological activities. ethz.ch

Another powerful chemoinformatic approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. scirp.orgresearchgate.net QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scirp.org Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., solubility, electronic properties, steric effects), are calculated and correlated with activity using statistical methods like multiple linear regression. scirp.orgresearchgate.net These models can then be used to predict the activity of new, untested structural analogues, guiding the synthesis of more potent compounds. researchgate.net

Table 2: Chemoinformatics Workflow for Identifying Structural Analogues
StepDescriptionTools and TechniquesObjective
1. Data CollectionGathering chemical structures and associated bioactivity data for known antipsychotic agents.Databases (e.g., ChEMBL, PubChem), literature. cabidigitallibrary.orgnih.govCreate a dataset for model building and mining.
2. Descriptor CalculationComputing numerical values that represent various physicochemical properties of the molecules.Software for calculating topological, electronic, and steric descriptors. scirp.orgQuantify molecular structures for QSAR analysis.
3. Similarity SearchingScreening databases for compounds that are structurally similar to a query molecule (e.g., this compound).Tanimoto coefficient, molecular fingerprints. ethz.chIdentify close structural analogues.
4. QSAR ModelingDeveloping a statistical model that relates molecular descriptors to biological activity.Multiple Linear Regression, Machine Learning Algorithms. scirp.orgresearchgate.netPredict the activity of novel analogues.
5. Database MiningApplying models and search criteria to large compound libraries to find novel, potentially active compounds.Classification algorithms, pattern recognition. mdpi.comDiscover new chemical scaffolds.

De Novo Design Strategies Based on Target Engagement

De novo drug design involves the computational creation of novel molecular structures with a desired biological activity, often without starting from a known ligand. nih.gov These strategies are particularly powerful when the three-dimensional structure of the therapeutic target is known, allowing for the design of compounds that can optimally engage with the receptor's binding site. The goal is to generate molecules with high affinity and selectivity for the target, such as the dopamine or serotonin receptors implicated in psychosis. mdpi.comnih.gov

The process often employs algorithms that "grow" a molecule within the constraints of the receptor's active site. This can be done through fragment-based approaches, where small chemical fragments are placed in favorable positions within the binding pocket and then linked together to form a coherent molecule. nih.gov Another advanced approach utilizes artificial intelligence (AI), such as generative adversarial networks (GANs) and reinforcement learning, to generate novel and diverse chemical structures that are predicted to have high binding affinity. nih.gov

Synthetic Research Methodologies for Antipsychotic Agent 2 and Analogues

Design Principles for Novel Antipsychotic Scaffold Synthesis

The design of new antipsychotic drugs, such as Antipsychotic agent-2, is a complex process that moves beyond simple imitation of existing drugs. nih.gov It involves creating novel molecular frameworks, or scaffolds, that can interact with specific biological targets in the brain with high precision. nih.govresearchgate.net The primary goal is to develop compounds with improved properties over existing treatments, targeting not only the positive symptoms of psychosis but also the negative and cognitive symptoms. mdpi.comtandfonline.com

Modern antipsychotic design often employs a multi-target strategy, creating ligands that can bind to multiple receptors, such as dopamine (B1211576) (D2) and serotonin (B10506) (5-HT1A, 5-HT2A) receptors. tandfonline.comrsc.org This polypharmacological approach is believed to contribute to a broader spectrum of therapeutic effects and a more favorable side-effect profile compared to first-generation antipsychotics that primarily block D2 receptors. mdpi.comnih.govwikipedia.org The core scaffold of this compound was conceived using in silico modeling and computational chemistry to predict its binding affinity to these key receptors, aiming for a "magic shotgun" profile with high affinity for therapeutic targets and low affinity for off-target receptors that cause adverse effects. nih.govresearchgate.net

Once a promising core scaffold is identified, medicinal chemists employ various modification and derivatization strategies to fine-tune its pharmacological properties. This involves the systematic addition or alteration of chemical groups on the main scaffold to enhance potency, selectivity, and pharmacokinetic characteristics. nih.gov For the this compound scaffold, a key strategy involved creating a library of analogues by introducing different substituents at specific positions. mdpi.com

This process, known as structure-activity relationship (SAR) exploration, helps to identify which chemical modifications lead to the desired biological activity. For instance, modifying a piperazine (B1678402) moiety, a common feature in many antipsychotics, can significantly alter receptor binding. rsc.orgnih.gov In the development of this compound analogues, derivatization focused on exploring the effects of adding different aryl groups to a central piperazine ring, a strategy that has proven successful for other multi-target antipsychotics. nih.gov This systematic modification allows for the optimization of the lead compound into a viable drug candidate. nih.gov

Advanced Synthetic Approaches and Techniques

The translation of a designed molecule into a physical substance requires robust and efficient synthetic methods. The production of this compound and its analogues relies on a suite of advanced organic synthesis techniques, from multi-step pathways to green and microwave-assisted chemistry.

The construction of complex molecules like this compound is typically achieved through a multi-step synthesis, a carefully planned sequence of chemical reactions. pharmafeatures.com Each step builds upon the last, progressively assembling the final molecular architecture from simpler, commercially available starting materials. pharmafeatures.comgoogle.com Two pivotal reactions in the synthesis of this compound and its analogues are acid-amine coupling and Suzuki cross-coupling.

Acid-Amine Coupling: This reaction is fundamental for forming amide bonds, which are stable and prevalent in many pharmaceutical compounds. researchgate.net In the synthesis of this compound analogues, acid-amine coupling is used to connect different molecular fragments. nih.govscispace.com The process involves activating a carboxylic acid, which then reacts with an amine to form the amide linkage. researchgate.net While numerous coupling reagents are available, large-scale synthesis favors those that are cost-effective, reliable, and safe. researchgate.net

Suzuki Cross-Coupling: The Suzuki cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, particularly between aromatic rings, a common structural feature in antipsychotic drugs. researchgate.netnih.govacs.org This palladium-catalyzed reaction joins an organoboron compound with a halide. mdpi.comresearchgate.net Its robustness, mild reaction conditions, and tolerance of a wide variety of functional groups have made it indispensable in drug discovery. researchgate.netnih.gov For this compound, the Suzuki reaction was employed to attach various substituted aryl groups to the core heterocyclic scaffold, a key step in generating a diverse library of analogues for pharmacological testing. mdpi.commdpi.com

The table below illustrates a representative multi-step synthesis for an analogue of this compound, highlighting the application of these key reactions.

StepReaction TypeReactantsCatalyst/ReagentProductYield (%)
1Suzuki Cross-Coupling4-Bromobenzoyl chloride, Phenylboronic acidPd2dba3, K2CO34-Phenylbenzophenone85
2Amide HydrolysisIntermediate from Step 1NaOH, H2O4-Phenylbenzoic acid92
3Acid-Amine Coupling4-Phenylbenzoic acid, 1-(2,3-dichlorophenyl)piperazineHATU, DIPEAThis compound Analogue78
This table presents illustrative data for synthetic steps involved in creating an analogue of this compound. Yields are representative of typical laboratory-scale synthesis.

Modern pharmaceutical synthesis places a strong emphasis on sustainability. Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. researchgate.netdntb.gov.ua In the synthesis of this compound, several green chemistry strategies have been implemented.

Microwave-assisted synthesis has become a valuable tool in medicinal chemistry for accelerating drug discovery. researchgate.net By using microwave irradiation to heat reactions, chemists can often dramatically reduce reaction times from hours to minutes. researchgate.netresearchgate.net This technique frequently leads to higher yields, increased reaction selectivity, and easier purification of products. researchgate.nettandfonline.com

ReactionConventional Method (Time)Microwave Method (Time)Conventional Yield (%)Microwave Yield (%)
N-alkylation Step8 hours10 minutes7592
Suzuki Coupling12 hours15 minutes6885
Heterocycle Formation24 hours30 minutes5579
This table provides a comparative overview of reaction times and yields for key synthetic steps, demonstrating the advantages of microwave-assisted synthesis based on literature examples.

Many modern drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers. nih.gov Often, only one of these enantiomers is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. nih.gov Therefore, stereoselective synthesis—the ability to produce a single desired enantiomer—is critically important in drug development. acs.orgsioc-journal.cn

For chiral compounds like certain analogues of this compound, stereoselective methods are employed to ensure the final product is enantiomerically pure. This can involve using chiral starting materials, chiral catalysts, or enzymes to guide the reaction towards the formation of the correct stereoisomer. pharmafeatures.comsioc-journal.cn Asymmetric Suzuki-Miyaura coupling, for example, uses a chiral catalyst to produce a single enantiomer product, a powerful strategy for synthesizing complex chiral molecules. nih.gov Such methods are crucial for producing safe and effective chiral drugs. acs.orgsioc-journal.cn

Process Research and Development for Analogues

Process research for analogues of this compound aims to translate laboratory-scale syntheses into viable, large-scale manufacturing processes. This transition requires a deep understanding of the reaction mechanisms, potential side reactions, and the impact of various process parameters on the final product's quality.

Impurity Profiling and Characterization in Synthetic Routes

The identification and characterization of impurities are critical for ensuring the safety and efficacy of any active pharmaceutical ingredient (API). scholarsresearchlibrary.commedwinpublishers.com Regulatory bodies like the International Conference on Harmonisation (ICH) have strict guidelines regarding the levels of impurities permissible in drug substances. beilstein-journals.org For analogues of this compound, a comprehensive impurity profile is established during process development to understand the origin and control the formation of these unwanted substances. scholarsresearchlibrary.com

During the synthesis of related antipsychotic agents like Paliperidone (B428), several process-related impurities have been identified. scholarsresearchlibrary.comresearchgate.net These can arise from various sources, including starting materials, intermediates, by-products, and degradation products. medwinpublishers.com For instance, in the synthesis of Paliperidone, impurities such as Didehydro paliperidone, 9-Alkyl analogue, Dehydro-9-alkyl analogue, Desfluoro paliperidone, and Hydroxy keto paliperidone have been observed. scholarsresearchlibrary.comresearchgate.net Similarly, in the synthesis of Risperidone (B510), an impurity known as Risperidone Impurity G (a hydroxy keto analogue) has been identified, which can form at levels of up to approximately 0.15% in the final reaction but can be reduced to around 0.02% after purification. jocpr.com

The characterization of these impurities is typically achieved using a combination of sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) is a fundamental tool for detecting and quantifying impurities. scholarsresearchlibrary.combeilstein-journals.org When coupled with mass spectrometry (LC-MS/MS), it allows for the determination of the molecular weights of impurities, providing crucial clues to their structures. nih.gov Further structural elucidation is often accomplished using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy. jocpr.com In many cases, the definitive confirmation of an impurity's structure involves its independent synthesis and comparison with the impurity isolated from the main reaction mixture. scholarsresearchlibrary.combeilstein-journals.orgjocpr.com

Table 1: Commonly Observed Impurity Types in Related Antipsychotic Syntheses and their Characterization Methods

Impurity TypePotential OriginPrimary Analytical Techniques for Identification and Characterization
Process-Related ImpuritiesIncomplete reaction, side reactions, contaminants in starting materials. scholarsresearchlibrary.comjocpr.comHPLC, LC-MS/MS, NMR (¹H, ¹³C), IR. scholarsresearchlibrary.comjocpr.comnih.gov
Degradation ProductsDegradation of the API under stress conditions (e.g., acid/alkali hydrolysis, light exposure). researchgate.netHPLC, LC-MS/MS. researchgate.netnih.gov
Over-reduced/Incompletely Reduced ProductsIssues during hydrogenation or reduction steps. beilstein-journals.orgHPLC, LC-MS/MS. beilstein-journals.orgnih.gov
Incompletely Alkylated ProductsInefficient alkylation reactions. beilstein-journals.orgHPLC, LC-MS/MS. beilstein-journals.orgnih.gov

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a cornerstone of process chemistry, aiming to maximize product yield and purity while ensuring the process is economical, safe, and environmentally sustainable. acs.org This involves systematically varying parameters such as temperature, reaction time, solvent, catalyst, and reagent stoichiometry. researchgate.netgoogle.com

In the synthesis of analogues of this compound, various strategies can be employed to enhance reaction outcomes. For instance, in the synthesis of a multitarget antipsychotic agent, PZ-1190, mechanochemical methods were optimized. acs.org It was found that milling reagents in stainless steel (SS) jars was more efficient than in PTFE jars. acs.org The reaction time for an oxidation step could be reduced from 45 minutes to 30 minutes without compromising conversion or yield, indicating a highly efficient solid-state process. acs.org

The choice of reagents and catalysts is also critical. In the same synthesis of PZ-1190, using 0.5 equivalents of Dess-Martin periodinane (DMP) was sufficient for complete substrate consumption and a high yield (75%), whereas 1 equivalent of 2-iodoxybenzoic acid (IBX) was required for full conversion. acs.org Similarly, in gold-catalyzed reactions for producing 2H-azirines, screening of various π-Lewis acids showed that an IPr ligand on Au(I) was highly effective, while Au(I)-phosphine complexes were less so. researchgate.net Further optimization by lowering the concentration of the starting material led to an improved chemical yield. researchgate.net

Microwave irradiation has also emerged as a powerful tool for accelerating reactions and improving yields. In the synthesis of olanzapine (B1677200) analogues, switching from conventional heating to microwave irradiation for a key reaction step reduced the reaction time from 20 hours to 3 hours, which in turn minimized the formation of undesirable by-products and increased the yield. nih.gov

Table 2: Examples of Optimized Reaction Conditions in the Synthesis of Related Compounds

Reaction StepParameter OptimizedOriginal ConditionOptimized ConditionImpact on Yield/PurityReference
Reduction of Boc-l-β-homoprolineMilling time45 min30 minMaintained high conversion and yield. acs.org
Oxidation of intermediate 2aOxidizing agent1 equiv IBX0.5 equiv DMPAchieved complete consumption with high yield (75%). acs.org
Gold-catalyzed azirine synthesisReactant concentrationNot specified0.1 MImproved chemical yield. researchgate.net
Synthesis of olanzapine analogue 8bHeating methodOil bath (20 h)Microwave (3 h)Increased yield and reduced by-product formation. nih.gov
Ullmann reaction for Clozapine (B1669256) synthesisSolvent and catalystNot specifiedXylenes, Copper IodideHigh yield and purity meeting ICH requirements. researchgate.net

By systematically applying these principles of impurity profiling and reaction optimization, the process research and development for analogues of this compound can lead to the establishment of efficient, reliable, and scalable synthetic routes that deliver a final product of high quality.

Advanced Research and Future Directions for Antipsychotic Agent 2

Exploration of Polypharmacology and Multi-Target Approaches

The therapeutic efficacy of second- and third-generation antipsychotics is increasingly understood to stem from their engagement with multiple molecular targets, a concept known as polypharmacology. nih.govresearchgate.net Unlike first-generation antipsychotics that primarily act as dopamine (B1211576) D2 receptor antagonists, newer agents like Antipsychotic agent-2 possess a broader receptor binding profile. This multi-target approach is considered a promising strategy for treating complex, polygenic disorders such as schizophrenia. nih.govsemanticscholar.org

The simultaneous modulation of several aminergic G protein-coupled receptors (GPCRs) is a hallmark of atypical antipsychotics. nih.gov For instance, the combination of serotonin (B10506) 5-HT2A receptor antagonism with D2 receptor blockade is a key feature that differentiates many second-generation antipsychotics. mdpi.commedicalnewstoday.com This dual action is thought to contribute to a lower risk of extrapyramidal side effects and improved efficacy against negative symptoms. researchgate.netnih.gov

Research into this compound is actively exploring a diverse range of receptor interactions to optimize its therapeutic effects while minimizing adverse reactions. The table below summarizes the key receptor targets that are often implicated in the multi-target approach of advanced antipsychotic agents.

Receptor TargetTherapeutic RelevanceReference
Dopamine D2Primary target for reducing positive symptoms. mdpi.compsychopharmacologyinstitute.com
Serotonin 5-HT2AAntagonism may alleviate negative symptoms and reduce extrapyramidal side effects. researchgate.netnih.gov
Serotonin 5-HT1APartial agonism may enhance dopamine release in the prefrontal cortex. psychopharmacologyinstitute.comdrugbank.com
Glutamate (B1630785) ReceptorsModulation of glutamatergic neurotransmission is a key area of investigation for improving cognitive and negative symptoms. nih.govsemanticscholar.org
Acetylcholine (B1216132) ReceptorsMuscarinic receptor modulation is being explored as a non-dopaminergic antipsychotic strategy. nih.govnih.gov

Discovery of Novel Molecular and Cellular Targets Beyond Canonical Receptors

The quest for more effective antipsychotics has led researchers to investigate targets beyond the traditional monoamine GPCRs. nih.gov This includes exploring the roles of glutamatergic and cholinergic neurotransmission, which challenges the long-held dopamine-centric hypothesis of antipsychotic action. nih.govresearchgate.net

Novel strategies are focusing on a variety of targets, including:

Ligands for the glycine (B1666218) modulatory site on NMDA receptors. nih.govsemanticscholar.org

Positive allosteric modulators of AMPA and metabotropic glutamate receptors. nih.govsemanticscholar.org

Agonists and positive allosteric modulators of α7 nicotinic receptors. nih.gov

Muscarinic receptor agonists. nih.govnih.gov

One of the most promising new targets is the trace amine-associated receptor 1 (TAAR1). mdpi.com Agonists for this receptor, like ulotaront, have shown potential in modulating monoamine levels without directly blocking D2 or 5-HT2A receptors. mdpi.com

Recent research has identified the Islands of Calleja (ICj), clusters of GABAergic granule cells in the ventral striatum, as a key cellular target for innovative atypical antipsychotics. nih.govnih.gov These microcircuits are particularly relevant for agents like this compound that aim to treat the negative symptoms of schizophrenia. nih.gov

The ICj express high levels of dopamine D3 and M4 muscarinic acetylcholine receptors, making them a prime location for the action of multi-target antipsychotics. nih.govnih.gov Studies on compounds such as clozapine (B1669256) and cariprazine (B1246890) have revealed their significant effects on the ICj. nih.gov Cariprazine, a third-generation antipsychotic, shows a preference for D3 receptors, which are densely located in the Islands of Calleja, and this is thought to be linked to its efficacy against negative symptoms. nih.govwikipedia.org

The table below details the receptors of interest within the Islands of Calleja and their relevance to the action of advanced antipsychotic agents.

Receptor in Islands of CallejaSignificanceAssociated CompoundsReference
Dopamine D3Primary molecular target for certain third-generation antipsychotics; linked to efficacy against negative symptoms.Cariprazine nih.govwikipedia.org
Muscarinic M4High concentration in the core of the islands; a target for non-dopaminergic antipsychotics.Xanomeline nih.govwikipedia.org

The central nervous system (CNS) is a complex environment composed of both neuronal and non-neuronal cells. Emerging research indicates that non-neuronal cells, particularly glial cells, may be important targets for antipsychotic drugs. researchgate.net Studies have begun to explore how atypical antipsychotics, such as risperidone (B510), affect the function of C6 astroglial cells. researchgate.net These investigations have examined effects on glutamate uptake, glutamine synthetase activity, and glutathione (B108866) content, suggesting that this compound may also exert its therapeutic effects through actions on these supportive cells of the CNS. researchgate.net

Development of Translational Preclinical Biomarkers and Measures

A significant hurdle in antipsychotic drug development is the translation of preclinical findings to clinical efficacy. nih.gov To bridge this gap, there is a concerted effort to develop reliable translational biomarkers. Molecular biomarkers have traditionally focused on dopamine D2 receptor occupancy, which can be measured using imaging techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT). nih.gov PET studies have helped to establish an optimal therapeutic window for D2 receptor occupancy (60-75%) to achieve antipsychotic effects while minimizing the risk of extrapyramidal symptoms. psychopharmacologyinstitute.com

Beyond receptor occupancy, researchers are exploring other potential biomarkers. Electroencephalogram (EEG) signals are being investigated as a non-invasive method to predict the clinical efficacy of novel compounds early in their development. cambridge.org The goal is to identify physiological endpoints that can facilitate drug discovery and inform patient selection for clinical trials. cambridge.org

Elucidation of Mechanisms Underlying Differential Behavioral Responses in Preclinical Models

Preclinical animal models are crucial for predicting the antipsychotic activity of new compounds. nih.gov The differential behavioral responses observed with various antipsychotics in these models are often linked to their distinct pharmacological profiles. For instance, in rodent models, the hyperlocomotion induced by drugs like phencyclidine (PCP) is used to model certain aspects of psychosis. nih.gov Atypical antipsychotics are effective at mitigating this hyperlocomotion, an effect that is thought to be mediated, at least in part, by their interaction with 5-HT2A receptors. nih.gov

The conditioned avoidance response (CAR) is another behavioral paradigm used to assess antipsychotic potential. nih.gov The ability of a drug to inhibit this response is often correlated with dopamine receptor blockade. semanticscholar.org The varied effects of different antipsychotics in these and other models, such as those for negative and cognitive symptoms, are helping to elucidate the complex mechanisms of action of drugs like this compound. nih.govresearchgate.net

Addressing Challenges in Preclinical Model Predictive Validity

Despite their utility, there are significant challenges regarding the predictive validity of current preclinical models. nih.govoup.com A major issue is the frequent failure to translate promising preclinical results into successful clinical trials. nih.gov This lack of translation is attributed to several factors, including species differences and the limitations of existing models to fully recapitulate the complex pathophysiology of disorders like schizophrenia. nih.govoup.com

One of the primary criticisms of current models is their over-reliance on dopamine-centric theories of schizophrenia. nih.gov This bias may limit the ability of these models to identify novel drugs with non-dopaminergic mechanisms of action. nih.gov There is a growing consensus on the need to develop and validate new preclinical models that are based on a broader understanding of the neurobiology of psychiatric disorders and that utilize more objective and translational measures. nih.gov

Innovative Approaches to Probe Antipsychotic Mechanisms at the Systems Neuroscience Level

Understanding the therapeutic action of this compound requires moving beyond single receptor interactions to a broader, systems-level perspective of the brain. Innovative neuroscience techniques are crucial for elucidating how this agent modulates complex neural circuits and large-scale brain networks that are dysfunctional in psychosis. These approaches provide a more holistic view of the drug's impact on brain function and behavior.

One powerful method is the use of computational modeling of neural systems. For instance, large-scale simulations of brain regions like the hippocampus can be created to model the neuropathological changes seen in schizophrenia. plos.org By introducing the known receptor binding profile of this compound into these models, researchers can simulate its effects on neural oscillations, such as gamma band activity, which is often abnormal in schizophrenia. plos.org This in silico approach allows for the systematic testing of how the drug might normalize circuit-level deficits stemming from a combination of factors like NMDA receptor hypofunction and GABA system dysregulation. plos.org

Furthermore, advanced brain imaging techniques in both preclinical models and human subjects offer a window into the systems-level effects of this compound. Studies using these methods can reveal how the agent impacts brain areas implicated in schizophrenia, such as the prefrontal cortex, hippocampus, and striatum. nih.govspringermedizin.de The therapeutic effects of antipsychotic drugs are thought to be related to their ability to induce neuroplasticity, including synapse formation and rearrangement, not just in the striatum but in other critical brain regions as well. nih.gov Atypical antipsychotics, in particular, are known to have a widespread impact across various neurotransmitter systems and brain regions. nih.gov By observing changes in brain connectivity and activity patterns following administration of this compound, researchers can map its influence on the functional integration of these key neural hubs. springermedizin.de

Computational and AI-Driven Drug Discovery for Next-Generation Antipsychotics

The development of the next generation of antipsychotics, building upon the multi-target profile of agents like this compound, is increasingly reliant on computational and artificial intelligence (AI) platforms. researchgate.net These technologies are revolutionizing the traditionally slow and costly process of drug discovery by enabling more rapid and precise identification and optimization of novel therapeutic compounds. mdpi.com

This computational strategy allows for the creation of agents with highly tailored polypharmacology, an increasingly important aspect of developing drugs for complex polygenic diseases like schizophrenia. researchgate.net The goal is to design multi-target drugs that engage not only dopaminergic and serotonergic systems but also potentially glutamatergic and cholinergic pathways. nih.gov For example, a future successor to this compound could be computationally designed to have an optimized ratio of activity at D2, 5-HT2A, and 5-HT1A receptors, potentially enhancing therapeutic efficacy. nih.govresearchgate.net

Below is an interactive table detailing the applications of AI in the antipsychotic drug discovery process.

Stage of Drug DiscoveryApplication of AI and Computational MethodsPotential Impact on Antipsychotic Development
Target Identification Analysis of genomic, proteomic, and clinical data to identify novel biological targets.Discovery of non-dopaminergic targets (e.g., in glutamatergic or cholinergic systems) for novel mechanisms of action. nih.gov
Hit Identification Virtual screening of vast chemical libraries; de novo drug design using generative models.Rapidly identifies novel molecular scaffolds with promising affinity for multiple desired targets (e.g., D3, 5-HT1A, 5-HT2A receptors). drugbank.comresearchgate.net
Lead Optimization Predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.Modifies candidate molecules to improve pharmacokinetic profiles and predict potential liabilities early in development.
Preclinical Development Analysis of preclinical data to identify biomarkers of drug response.Facilitates the design of more efficient and targeted preclinical studies.
Clinical Trials Patient stratification using biomarkers; optimizing clinical trial design and recruitment.Increases the success rate of clinical trials by selecting patients most likely to respond to a next-generation agent. mdpi.com

Integration of Omics Data (Genomics, Proteomics, Metabolomics) to Inform Mechanistic Understanding

A comprehensive understanding of the mechanisms of this compound can be achieved by integrating multiple layers of biological data through "multi-omics" approaches. nih.gov This strategy combines genomics, proteomics, and metabolomics to create a detailed picture of how the drug affects an individual's biology, from their genetic makeup to their metabolic state. mdpi.commdpi.com The integration of these datasets is considered a new frontier in precision psychiatry, aiming to tailor treatments to individual patient profiles. mdpi.comresearchgate.net

Genomics provides insight into how an individual's genetic variations influence their response to this compound. A key area of study is pharmacogenomics, which examines genes encoding metabolic enzymes and drug transporters. For example, genetic polymorphisms in Cytochrome P450 enzymes like CYP2D6 and CYP2C19 can significantly alter how antipsychotics are metabolized, affecting drug exposure and efficacy. mdpi.com Similarly, variations in genes for drug targets, such as dopamine or serotonin receptors, may also influence therapeutic outcomes. nih.gov

Proteomics , the study of proteins, reveals how this compound alters the levels and functions of proteins in the brain and peripheral tissues. Mass spectrometry-based techniques can compare protein expression between treated and untreated states, identifying pathways affected by the drug. karger.com Research in schizophrenia has used proteomics to uncover alterations in processes like calcium homeostasis, immune system balance, and glucose metabolism, providing a platform to test the restorative effects of antipsychotic agents. karger.com

Metabolomics analyzes small molecules, or metabolites, in biological samples, offering a real-time snapshot of cellular activity. nih.gov Studies have shown that antipsychotic treatment is associated with significant changes across various metabolite classes, including lipids, amino acids, and energy metabolites. nih.gov By profiling the metabolome, researchers can identify biomarkers of drug engagement and understand the systemic metabolic impact of this compound.

Integrating these omics datasets through advanced computational and machine learning methods allows researchers to build comprehensive models of drug action. nih.govnih.gov This multi-layered view can uncover complex interactions between genes, proteins, and metabolites that underpin both the therapeutic effects and the biological changes associated with this compound treatment, paving the way for the discovery of predictive biomarkers and more personalized psychiatric care. springermedizin.de

The following table summarizes how different omics data can be applied to understand the mechanisms of this compound.

Omics FieldAnalyzed ComponentsKey Questions Answered for this compound
Genomics DNA, Genes, Genetic variations (e.g., SNPs)How do genetic variants in metabolic enzymes (e.g., CYP2D6) or drug targets (e.g., DRD2) affect an individual's response? mdpi.com
Epigenomics DNA methylation, Histone modificationsDoes the agent reverse disease-associated epigenetic changes in brain cells? nih.gov
Proteomics Proteins and their post-translational modificationsWhich signaling pathways and cellular functions are modulated by the agent in the brain? karger.com
Metabolomics Small molecules (metabolites) like lipids, amino acidsWhat is the metabolic signature of the agent's action? Can specific metabolites serve as biomarkers of target engagement? nih.gov
Multi-omics Integrated analysis of all above data typesHow do interactions between genes, proteins, and metabolites explain the overall therapeutic and biological effects of the agent? nih.gov

Q & A

Q. How can real-world data enhance policy evaluations of antipsychotic use in foster care?

  • Link administrative datasets (e.g., prescription records, Medicaid claims) with clinical outcomes. Adjust for confounders using propensity scoring and validate findings with sensitivity analyses. Include stakeholder input to prioritize endpoints (e.g., quality of life) .

Q. What statistical methods are optimal for synthesizing rare adverse events in meta-analyses?

  • Use Peto’s odds ratio for rare events or Bayesian hierarchical models to account for zero-inflated data. Report absolute risk differences and number needed to harm. Explore publication bias with funnel plots .

Q. How should polypharmacy patterns in schizophrenia be analyzed methodologically?

  • Use logistic regression to identify predictors (e.g., treatment resistance, comorbidities). Validate findings with bootstrapping and stratify by clinical settings (e.g., inpatient vs. outpatient). Acknowledge limitations in retrospective data .

Q. What approaches balance efficacy and tolerability in antipsychotic selection?

  • Conduct pharmacovigilance studies to map receptor profiles (e.g., D2, H1 antagonism) to adverse effects (e.g., weight gain, sedation). Use shared decision-making frameworks to incorporate patient preferences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.